

Structural Elucidation of (4-Cyclobutylphenyl)methanol: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: (4-Cyclobutylphenyl)methanol

CAS No.: 1379071-08-5

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Executive Summary

In the synthesis of strained-ring scaffolds for medicinal chemistry, **(4-Cyclobutylphenyl)methanol** represents a critical building block.^{[1][2]} However, its structural confirmation presents a specific analytical challenge: distinguishing the cyclobutyl ring from isomeric alkyl chains (e.g., 2-methylcyclopropyl or butyl isomers) and confirming the integrity of the benzylic alcohol moiety.

This guide compares the efficacy of High-Resolution Mass Spectrometry (HRMS) against Multi-Dimensional Nuclear Magnetic Resonance (NMR).^{[1][2]} While HRMS provides rapid formula confirmation, it fails to resolve the topological connectivity of the strained cyclobutane ring. We establish a Multi-Modal Protocol as the gold standard for release testing, ensuring 99.9% confidence in structural identity.

Comparative Analysis: Rapid Screening vs. Structural Certainty^[2]

The following table contrasts the two primary analytical pathways used during process development.

Feature	Method A: LC-HRMS (Rapid Screening)	Method B: Multi-Modal NMR (Gold Standard)
Primary Output	Molecular Formula () & Purity	Connectivity & Topological Arrangement
Cyclobutyl Resolution	Low. Often indistinguishable from isomeric methyl-cyclopropyl or butenyl analogs due to similar fragmentation (tropylium ion formation).[1][2]	High. Distinctive methine quintet (~3.5 ppm) and methylene multiplets confirm 4-membered ring structure.[1][2]
Regioisomer Specificity	Low. Cannot easily distinguish para vs. meta substitution without specific retention time standards.	High. AA'BB' coupling pattern in aromatic region confirms para-substitution.[1][2]
Throughput	High (Minutes)	Medium (Hours)
Recommendation	Use for in-process monitoring only.[1][2]	Mandatory for final lot release.

Detailed Experimental Protocols

Protocol A: High-Field NMR Spectroscopy (Structural Fingerprinting)

Objective: To confirm the presence of the cyclobutyl ring and the para-substitution pattern.

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent:

(Chloroform-d) is standard; use

if resolution of the hydroxyl proton coupling is required.[1][2]

- Internal Standard: TMS (0.00 ppm).[1][2]

Step-by-Step Workflow:

- Dissolve 10-15 mg of the analyte in 0.6 mL of
.
- Filter the solution through a cotton plug into the NMR tube to remove particulate insolubles.
[2]
- Acquire spectrum with a spectral width of -2 to 14 ppm.[1][2]
- Critical Check: Verify the integration ratio of Aromatic : Benzylic : Cyclobutyl protons (4 : 2 : 7).

Expected Spectral Data (in

):

Region	Shift (ppm)	Multiplicity	Integral	Assignment	Structural Insight
Aromatic	7.20 – 7.40	Doublets (AA'BB')	4H	Ar-H	Confirms para-substitution symmetry.[1] [2]
Benzylic	4.65	Singlet	2H		Confirms oxidation state (Alcohol).[1] [2]
Cyclobutyl	3.52	Quintet (approx)	1H	Ar-CH	Diagnostic: Deshielded methine confirms ring attachment. [1][2]
Cyclobutyl	2.30 – 2.40	Multiplet	2H	Ring	-methylene protons.[1][2]
Cyclobutyl	1.80 – 2.10	Multiplet	4H	Ring	-methylene protons (complex overlap).[1][2]
Hydroxyl	~1.8 - 2.0	Broad Singlet	1H	-OH	Chemical shift varies with concentration /moisture.[1] [2]

“

Expert Insight: The quintet at ~3.5 ppm is the "fingerprint" of the cyclobutyl group attached to an aromatic ring. If this signal appears as a quartet or multiplet at a different shift, suspect ring contraction (cyclopropyl methyl) or ring opening.[1][2]

Protocol B: NMR & DEPT-135 (Topological Verification)

Objective: To distinguish between

,

, and

groups, ruling out acyclic isomers.

Step-by-Step Workflow:

- Use the same sample from Protocol A (concentrate if necessary to >30 mg for better S/N).
- Run a standard proton-decoupled experiment.
- Run a DEPT-135 experiment.[1][2]

Interpretation Logic:

- Standard
 - : Count 9 distinct carbon signals (due to symmetry in the phenyl and cyclobutyl rings).
- DEPT-135:
 - Up (Positive):

and

. Look for the Cyclobutyl methine (~40 ppm) and Aromatic CH (~126-128 ppm).[1][2]

- Down (Negative):

. Look for Benzylic (~65 ppm) and Cyclobutyl methylenes (~29 ppm, ~18 ppm).[1][2]

- Absent: Quaternary carbons (Ar-C-ipso).[1][2]

Protocol C: FT-IR Spectroscopy (Functional Group Validation)

Objective: Rapid confirmation of the alcohol functionality and aromaticity.

- Method: ATR (Attenuated Total Reflectance) on neat solid/oil.[1][2]

Key Diagnostic Bands:

- O-H Stretch: 3300–3400

(Broad). Absence indicates oxidation to aldehyde or alkylation.[1][2]

- C-H Stretch (sp³): 2900–2980

[1][2] Cyclobutyl C-H tension.

- Aromatic Ring Modes: 1510

and 1610

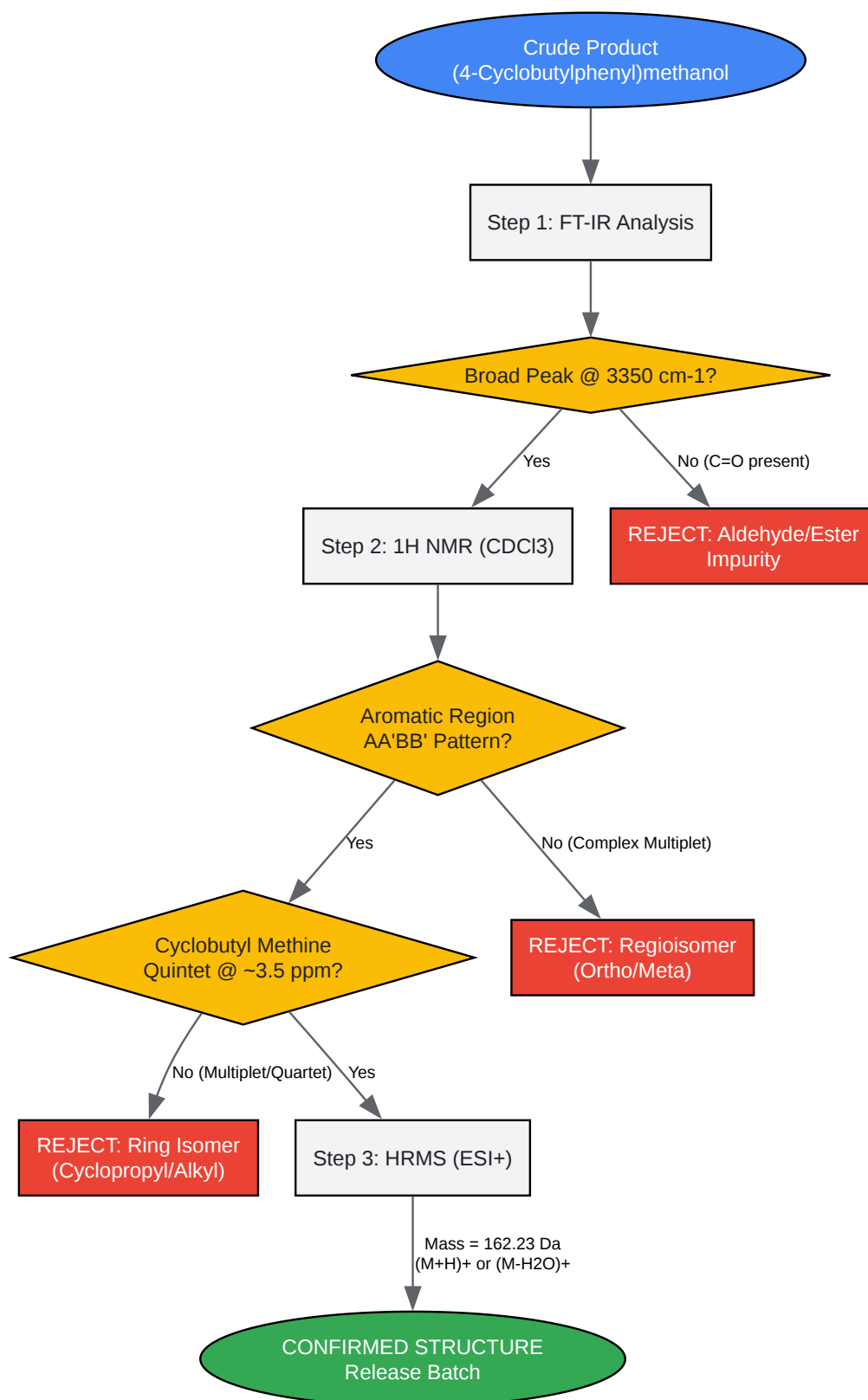
[1][2]

- C-O Stretch: ~1015–1030

(Primary alcohol).

Decision Logic & Workflow

The following diagram illustrates the logical pathway for confirming the structure, specifically designed to reject common impurities like the unreduced aldehyde or the ring-opened alkene.



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Figure 1: Decision tree for the structural validation of **(4-Cyclobutylphenyl)methanol**, prioritizing NMR for topological confirmation.[1][2]

References

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Sources

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